Home > Products > Screening Compounds P101865 > 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione - 141794-40-3

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Catalog Number: EVT-2722770
CAS Number: 141794-40-3
Molecular Formula: C10H13BrN4O3
Molecular Weight: 317.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione is a purine derivative with significant implications in medicinal chemistry. This compound is noted for its structural complexity and potential biological activities, particularly in the context of pharmacological applications.

Source

The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its molecular formula is C11H14BrN5O3C_{11}H_{14}BrN_{5}O_{3}, and it has a molecular weight of approximately 328.16 g/mol.

Classification

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione belongs to the class of purine derivatives. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and energy transfer.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives.
  2. Bromination: The introduction of the bromine atom at the 8-position is usually achieved through electrophilic bromination using bromine or N-bromosuccinimide.
  3. Alkylation: The methoxyethyl group can be introduced via alkylation reactions, often employing a suitable alkyl halide in the presence of a base.
  4. Purification: Final purification may involve recrystallization or chromatography techniques to isolate the desired product.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione features:

  • A purine ring system with two carbonyl groups at positions 2 and 6.
  • A bromine substituent at position 8.
  • A methoxyethyl side chain at position 7.

Data

  • Molecular Formula: C11H14BrN5O3C_{11}H_{14}BrN_{5}O_{3}
  • Molecular Weight: 328.16 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as CC(COC)N1C=NC2=C(N1C(=O)N=C(N2C)C(=O)C)C(=O)Br.
Chemical Reactions Analysis

Reactions

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  2. Hydrolysis: The methoxyethyl group can undergo hydrolysis to yield hydroxyl derivatives.
  3. Condensation Reactions: Under acidic or basic conditions, it may react with other nucleophiles to form larger heterocyclic compounds.

Technical Details

Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure high yields of desired products.

Mechanism of Action

Process

The mechanism of action for 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.
  2. Receptor Binding: The compound could bind to purinergic receptors, influencing cellular responses.

Data

Studies have shown that modifications on the purine ring can significantly affect binding affinity and biological activity, making this compound a candidate for further pharmacological exploration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but is generally within the range of typical purines.

Relevant Data or Analyses

Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the compound.

Applications

Scientific Uses

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting purinergic pathways.
  • Research Tool: Utilized in studies investigating purine metabolism and receptor interactions.
  • Biochemical Assays: May serve as a substrate or inhibitor in enzyme assays related to nucleic acid metabolism.
Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways for Brominated Purine Derivatives

The synthesis of 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) follows a sequential modification approach to the purine core. The canonical pathway initiates with commercially available xanthine derivatives, typically 1,3-dimethylxanthine (theophylline), which serves as the foundational precursor [1] . The initial step involves electrophilic bromination at the C8 position of the purine ring, a reaction requiring careful control of stoichiometry and temperature to prevent polybromination. This generates the key intermediate 8-bromo-1,3-dimethylxanthine, characterized by enhanced reactivity for subsequent N7-alkylation due to the electron-withdrawing bromine atom .

The bromination reaction exhibits significant reagent dependency. Research indicates that N-bromosuccinimide (NBS) in polar aprotic solvents like N,N-dimethylformamide achieves superior regioselectivity (yields >85%) compared to molecular bromine (yields 60-75%), which often generates corrosive byproducts complicating purification . Alternative brominating agents demonstrate varying efficiency profiles as shown in Table 1:

Table 1: Comparative Analysis of Brominating Agents for C8 Substitution

Brominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
N-Bromosuccinimide (NBS)Dimethylformamide25-304-685-92
Molecular Bromine (Br₂)Chloroform0-51-260-75
DibromohydantoinAcetonitrile40870-78
Pyridinium TribromideEthyl Acetate25680-85

Post-bromination, the critical N7-alkylation introduces the 2-methoxyethyl moiety. This stage presents substantial selectivity challenges due to competing alkylation at N1 or N3 positions. The inherent steric hindrance at N7 and electronic deactivation by the C8 bromine necessitates optimized conditions to achieve the desired N7-regioisomer as the primary product (>95% selectivity) . Purification typically employs recrystallization from ethanol-water mixtures or chromatographic separation when high purity (>99%) is required for pharmaceutical intermediates [1].

Alkylation and Functional Group Introduction Strategies

The introduction of the 2-methoxyethyl group at N7 represents a pivotal transformation requiring precise nucleophilic displacement conditions. Alkylation employs 2-bromoethyl methyl ether as the preferred electrophile, though alternative reagents like 2-chloroethyl methyl ether or methoxyethyl tosylate demonstrate comparable efficacy under optimized conditions. The reaction proceeds via an SN₂ mechanism, demanding controlled addition rates to minimize dialkylation byproducts .

Base selection critically influences alkylation efficiency and regioselectivity. Strong inorganic bases (potassium carbonate, sodium hydride) in polar aprotic solvents facilitate deprotonation at N7, enhancing nucleophilicity. Research indicates that excess base (1.5-2.0 equivalents) combined with phase-transfer catalysts (tetrabutylammonium bromide) significantly improves yields to >90% by mitigating side reactions. Notably, weaker bases like triethylamine result in incomplete conversion (<60%) and require extended reaction times .

Solvent polarity directly impacts alkylation kinetics. High dielectric constant solvents like dimethyl sulfoxide or dimethylformamide facilitate anion solvation, accelerating reaction rates. However, solvent coordination can influence regioselectivity, as demonstrated in Table 2:

Table 2: Solvent Influence on N7-Alkylation Selectivity and Yield

SolventDielectric Constant (ε)Reaction Temperature (°C)N7-Regioisomer Yield (%)Major Byproduct
Dimethylformamide36.750-6092<3% (O-alkylation)
Acetone20.756858% (N1-alkylation)
Acetonitrile37.582895% (N3-alkylation)
Tetrahydrofuran7.6667815% (N1-alkylation)

The methoxyethyl side chain enhances solubility in organic media while maintaining metabolic stability. Alternative alkyl groups (2-hydroxyethyl, butynyl) have been explored in structurally related purine diones, but the 2-methoxyethyl moiety offers optimal balance between lipophilicity (logP ~1.2) and synthetic accessibility [3] [9]. Final purification typically employs silica gel chromatography using dichloromethane/methanol gradients or recrystallization from toluene/hexane mixtures .

Solvent Systems and Reaction Condition Optimization

Solvent selection profoundly impacts reaction kinetics, impurity profiles, and isolation efficiency throughout the synthesis. For the initial bromination step, aprotic dipolar solvents—particularly dimethylformamide and acetonitrile—provide optimal solubility for both the purine substrate and brominating agents, facilitating homogeneous reaction conditions . Temperature control is critical during bromination, with optimal performance observed between 0-5°C for molecular bromine (minimizing degradation) and 25-40°C for NBS reactions [1].

The alkylation stage exhibits pronounced solvent-dependent regioselectivity. Dimethylformamide enables complete substrate dissolution but may promote O-alkylation byproducts at elevated temperatures (>60°C). Acetone emerges as a favorable compromise, offering moderate polarity (ε = 20.7) with reduced nucleophilicity of the counterion, particularly when employing potassium carbonate as base [3]. Research demonstrates that maintaining alkylation temperatures at 40-50°C in acetone achieves >90% conversion within 4 hours with minimal dialkylation (<2%) [3].

Reaction concentration significantly influences yield in both steps. Optimal concentrations are:

  • Bromination: 0.2-0.3 M substrate concentration prevents precipitate formation and ensures stoichiometric control
  • Alkylation: 0.5-0.7 M concentrations maximize reaction rates while avoiding viscosity-related mixing issues

Post-reaction processing employs solvent-dependent isolation techniques. Water addition precipitates the brominated intermediate for high recovery (>95%), while the final alkylated product often requires extractive workup (ethyl acetate/water) followed by solvent switching to facilitate crystallization. Mixed solvent systems (ethanol-water 4:1) yield crystalline product with >99% purity by HPLC . Residual solvent specifications (<600 ppm dimethylformamide, <5000 ppm acetone) necessitate careful drying under reduced pressure (50-60°C, <10 mmHg) for pharmaceutical-grade material [1].

Green Chemistry Approaches in Purine Core Functionalization

Recent innovations focus on enhancing sustainability throughout the synthetic sequence. Solvent-free bromination methodologies have demonstrated viability using mechanochemical approaches, where 1,3-dimethylxanthine and NBS undergo solid-state grinding with catalytic sodium acetate. This technique eliminates solvent waste while maintaining yields >80% and reducing reaction times to 30-45 minutes . Similarly, aqueous-phase alkylation represents a promising green alternative, where phase-transfer catalysts (benzyltriethylammonium chloride) facilitate the reaction of hydrophobic intermediates with 2-bromoethyl methyl ether in water, achieving 75-85% yields at 80-90°C [8].

Catalyst design significantly impacts sustainability metrics. Palladium-catalyzed coupling approaches, though not directly applied to this specific molecule, show promise for related bromopurine derivatives. Copper-catalyzed reactions using CuI/1,10-phenanthroline systems in ethanol enable C-N coupling at reduced temperatures (60-70°C) compared to traditional uncatalyzed methods (>100°C) . These catalytic systems reduce energy consumption by 30-40% while maintaining comparable yields.

Solvent substitution strategies align with green chemistry principles. Cyclopentyl methyl ether effectively replaces traditional ethers (diethyl ether, tetrahydrofuran) in workup procedures due to its higher boiling point (106°C), reduced peroxide formation, and improved separation from aqueous phases [8]. For crystallization, 2-methyltetrahydrofuran (derived from renewable resources) demonstrates comparable efficiency to ethyl acetate with superior environmental profiles (biodegradability, lower aquatic toxicity) [8].

Energy-intensive purification methods are being replaced by temperature-modulated crystallization techniques. Selective crystallization from ethanol-water mixtures using controlled cooling profiles (0.5°C/minute from 70°C to 5°C) achieves >99% purity without chromatographic purification, significantly reducing solvent consumption and processing time [8]. Life cycle assessment studies indicate these combined approaches reduce the E-factor (kg waste/kg product) from >50 in traditional routes to <15 in optimized green syntheses.

Scalability Challenges in Industrial-Scale Synthesis

Transitioning laboratory synthesis to industrial production presents multifaceted challenges. Purification bottlenecks emerge as primary concerns, particularly chromatographic purification which remains impractical at multi-kilogram scales. Current industrial processes employ sequential crystallization protocols: crude brominated intermediate is crystallized from isopropanol, while the final alkylated product undergoes recrystallization from toluene/hexane mixtures. This approach achieves >98.5% purity but sacrifices 10-15% yield during crystal washing to meet residual solvent specifications [1] .

Exothermic reaction management is critical during bromination and alkylation steps. Bromination with molecular bromine releases significant heat (ΔH ≈ -80 kJ/mol), necessitating jacketed reactors with precise temperature control (-5 to 0°C) and controlled addition systems to prevent thermal runaway. Alkylation exothermicity (ΔH ≈ -50 kJ/mol) requires semi-batch processing with dosing times exceeding 2 hours for >100kg batches to maintain temperatures below 60°C .

Supply chain vulnerabilities affect precursor availability. Specialty alkylating agents like 2-bromoethyl methyl ether require cold chain storage (2-8°C) due to hydrolytic instability, increasing production costs. Alternative routes utilizing 2-chloroethyl methyl ether with sodium iodide activation (Finkelstein reaction) circumvent stability issues but introduce iodide disposal challenges [1] [3]. Cost analysis reveals the alkylating agent contributes 40-50% of total raw material costs, driving interest in continuous flow synthesis of this reagent.

Table 3: Industrial-Scale Synthesis Cost Drivers and Mitigation Strategies

Cost FactorLaboratory ProcessIndustrial MitigationEconomic Impact
Brominating AgentNBS (high cost)Molecular Bromine + Scrubber System60% reagent cost reduction
PurificationColumn ChromatographyMulti-Stage Crystallization75% purification cost reduction
Alkylating Agent2-Bromoethyl Methyl EtherIn Situ Generation via Flow Chemistry30% material cost reduction
Reaction TimeBatch (24-48h)Continuous Flow Bromination40% cycle time reduction
Solvent RecoverySingle-Pass UseDistillation Recovery Loop80% solvent reuse

Continuous processing offers promising solutions. Microreactor systems enable precise bromination control through rapid mixing and heat transfer, achieving >95% conversion in <10 minutes residence time compared to 4-6 hours in batch reactors . For alkylation, continuous stirred-tank reactors (CSTRs) with integrated base addition and temperature zones maintain consistent product quality (RSD <2%) across extended production campaigns. These systems reduce processing volumes by 70% while improving thermal safety profiles [3].

Regulatory compliance introduces additional complexity. The International Council for Harmonisation (ICH) Q11 guidelines necessitate stringent control of potential genotoxic impurities, particularly alkyl bromides and brominated purine dimers. Implementation of dedicated scavenger columns (polystyrene-bound thiol) during workup reduces residual alkyl bromide levels to <5 ppm, meeting stringent safety specifications [1]. Residual metal catalysts from potential coupling approaches require controlled chelation and removal strategies to meet heavy metal limits (<10 ppm).

Properties

CAS Number

141794-40-3

Product Name

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C10H13BrN4O3

Molecular Weight

317.143

InChI

InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3

InChI Key

SKPLUIJEVGJUPN-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.